Spirapril (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spirapril (hydrochloride) is an angiotensin-converting enzyme (ACE) inhibitor used primarily as an antihypertensive drug to treat hypertension and congestive heart failure. It is marketed under the brand name Renormax among others. Spirapril is a prodrug that is converted to its active metabolite, spiraprilat, following oral administration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spirapril (hydrochloride) involves several steps, starting from the appropriate dicarboxylic acid derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of spirapril (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Spirapril (hydrochloride) undergoes several types of chemical reactions, including:
Hydrolysis: Conversion to its active metabolite, spiraprilat.
Oxidation and Reduction: These reactions can occur under specific conditions but are not typically involved in its primary mechanism of action.
Substitution: Involves the replacement of functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of spirapril (hydrochloride) include organic solvents, acids, bases, and catalysts. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major product formed from the hydrolysis of spirapril (hydrochloride) is spiraprilat, which is the active form of the drug. Other products may include various intermediates and by-products depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Spirapril (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a model compound to study ACE inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used to treat hypertension and heart failure. Research continues into its potential benefits for other cardiovascular conditions.
Industry: Used in the development and testing of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Spirapril (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II. By blocking this conversion, spirapril reduces the levels of angiotensin II, leading to decreased vasoconstriction and aldosterone secretion. This results in lower blood pressure and reduced strain on the heart .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirapril (hydrochloride) belongs to the dicarboxy group of ACE inhibitors. Similar compounds include:
Uniqueness
What sets spirapril (hydrochloride) apart from other ACE inhibitors is its dual route of elimination, both renal and hepatic. This characteristic allows for its use in patients with varying degrees of renal function, potentially offering a broader therapeutic application .
Eigenschaften
Molekularformel |
C22H31ClN2O5S2 |
---|---|
Molekulargewicht |
503.1 g/mol |
IUPAC-Name |
(8S)-7-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H30N2O5S2.ClH/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27;/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27);1H/t15-,17?,18-;/m0./s1 |
InChI-Schlüssel |
CLDOLNORSLLQDI-QDRZTAJBSA-N |
Isomerische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3.Cl |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.